molecular formula C9H10N2O2S B13973609 methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Cat. No.: B13973609
M. Wt: 210.26 g/mol
InChI Key: OBXWRYSWWSGOAC-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is unique due to the presence of both nitrogen and sulfur atoms in its fused ring system. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

OBXWRYSWWSGOAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SCCN2

Origin of Product

United States

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